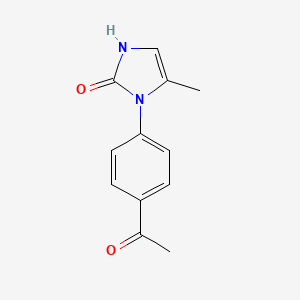

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Overview

Description

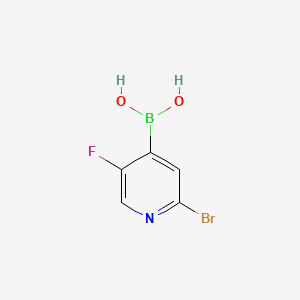

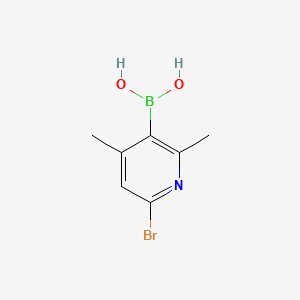

“3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis

The molecular structure of “3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” can be represented by the SMILES stringCc1ccc2NC(=O)C(CC(O)=O)c2c1 . The InChI representation is 1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) . Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

The empirical formula of “3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is C11H11NO3 . Its molecular weight is 205.21 . It is a solid compound .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research efforts have been dedicated to synthesizing novel compounds with potential antioxidant and anti-inflammatory properties. A study by Raut et al. (2020) describes the synthesis of benzofused thiazole derivatives through cyclocondensation reactions, evaluating their in vitro antioxidant and anti-inflammatory activities. These compounds showed promising activities, indicating their potential as therapeutic agents (Raut et al., 2020).

Antioxidant Capacity Assays

The evaluation of antioxidant capacities is crucial in understanding the therapeutic potential of compounds. A review by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay, which is widely used alongside DPPH assays for assessing antioxidant activities. This highlights the importance of understanding reaction pathways and the effects of various compounds on antioxidant capacities (Ilyasov et al., 2020).

Environmental Fate of Related Compounds

Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, chemically related to benzoic acid derivatives, in aquatic environments. Despite being biodegradable, these compounds are ubiquitous due to continuous introduction from consumer products, raising concerns about their environmental impact (Haman et al., 2015).

Benzothiazole Derivatives

Benzothiazole derivatives, which share structural motifs with the compound of interest, have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects. Földesi et al. (2018) provide a comprehensive review of benzodiazepine-related compounds, emphasizing the therapeutic potential of these molecules (Földesi et al., 2018).

Medicinal Perspectives of Benzimidazole Derivatives

The review by Vasuki et al. (2021) discusses the significance of benzimidazole derivatives in medicinal chemistry, noting their wide range of pharmacological activities. These activities include antimicrobial, antiviral, and anticancer effects, highlighting the versatility and therapeutic value of benzimidazole-based compounds (Vasuki et al., 2021).

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy, there is a necessity for the development of new drugs that overcome the AMR problems . Therefore, the study and development of imidazole derivatives like “3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” can be a promising direction for future research.

properties

IUPAC Name |

3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMARCAQTONORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)

![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)

![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)